An In-depth Technical Guide to 3-(Trifluoromethyl)morpholine Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-(Trifluoromethyl)morpholine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The introduction of fluorine-containing moieties into molecular scaffolds has become a cornerstone of modern medicinal chemistry and drug discovery. The trifluoromethyl group, in particular, imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. 3-(Trifluoromethyl)morpholine hydrochloride emerges as a valuable building block in this context, offering a versatile platform for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on providing actionable insights for researchers in the field.
Physicochemical Properties
3-(Trifluoromethyl)morpholine hydrochloride is a chiral molecule, existing as a racemic mixture or as individual (R) and (S) enantiomers. The hydrochloride salt form enhances its stability and handling characteristics.
Key Physicochemical Data
A comprehensive summary of the key physicochemical properties of 3-(Trifluoromethyl)morpholine hydrochloride is presented in the table below. It is important to note that properties may vary slightly depending on the isomeric form (racemic vs. enantiopure) and the purity of the sample.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₉ClF₃NO | [1][2] |
| Molecular Weight | 191.58 g/mol | [1][2] |
| CAS Number | 1196152-13-2 (racemic hydrochloride) | [1][2] |
| 1430086-53-5 ((R)-hydrochloride) | ||
| 1196152-13-2 ((3R)-hydrochloride is also listed under this CAS) | [3] | |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | Not definitively reported in the searched literature. | |
| Boiling Point | Not reported for the hydrochloride salt. | |
| Solubility | Soluble in water. Solubility in organic solvents like methanol, ethanol, and DMSO is expected but quantitative data is not readily available. | [5] |
| Storage | Store at room temperature in a dry and cool place. | [4] |
Synthesis and Elucidation of Structure
The synthesis of 3-(trifluoromethyl)morpholines can be achieved through various synthetic strategies, with the choice of route often depending on the desired stereochemistry and scalability.
General Synthetic Approach
A common and scalable approach for the synthesis of both racemic and optically active 2- and 3-trifluoromethylmorpholines commences from the commercially available 2-trifluoromethyloxirane[6]. This method allows for the production of multigram quantities of the desired products[6].
A general workflow for the synthesis is outlined below:
Caption: General synthetic workflow for 3-(Trifluoromethyl)morpholine hydrochloride.
Enantioselective Synthesis
For applications in drug development where specific stereoisomers are often required, enantioselective synthesis is crucial. A biocatalytic approach employing an imine reductase (IRED) has been successfully developed for the synthesis of the related compound, (S)-3-(4-(trifluoromethyl)phenyl)morpholine[3]. This method has proven to be highly efficient and scalable, yielding the product in high enantiomeric excess[3]. While not directly for the title compound, this strategy highlights a powerful tool for accessing chiral trifluoromethylated morpholines.
Structural Elucidation
The definitive structural confirmation of 3-(Trifluoromethyl)morpholine hydrochloride and its intermediates relies on a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum of the morpholine ring typically exhibits characteristic multiplets for the methylene protons. The protons on the carbons adjacent to the oxygen atom are expected to appear at a lower field (higher ppm) compared to those adjacent to the nitrogen. The proton at the C3 position, bearing the trifluoromethyl group, will show coupling to the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique carbons of the morpholine ring. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the carbons adjacent to the heteroatoms (N and O) will be deshielded.
The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:
-
N-H stretching (as the ammonium salt) in the region of 2400-3200 cm⁻¹.
-
C-H stretching of the methylene groups around 2850-3000 cm⁻¹.
-
C-O-C stretching of the ether linkage, typically in the 1050-1150 cm⁻¹ region.
-
Strong C-F stretching bands associated with the trifluoromethyl group, usually found in the 1000-1350 cm⁻¹ range.
Mass spectrometry is a critical tool for confirming the molecular weight of the compound. For 3-(Trifluoromethyl)morpholine, the protonated molecule [M+H]⁺ would be observed. The fragmentation pattern can provide further structural information, with potential cleavages of the morpholine ring and loss of the trifluoromethyl group.
Reactivity and Chemical Behavior
The reactivity of 3-(Trifluoromethyl)morpholine is primarily centered around the secondary amine functionality and is influenced by the electron-withdrawing nature of the trifluoromethyl group.
Basicity
The presence of the strongly electron-withdrawing trifluoromethyl group is expected to reduce the basicity of the morpholine nitrogen compared to unsubstituted morpholine. This has implications for its reactivity in acid-base reactions and as a nucleophile.
N-Functionalization Reactions
The secondary amine of the morpholine ring is a key site for further chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships.
-
N-Alkylation: The nitrogen can be alkylated using various electrophiles such as alkyl halides. The reaction typically proceeds under basic conditions to deprotonate the morpholine hydrochloride and generate the free amine nucleophile.
-
N-Acylation: Acylation of the morpholine nitrogen can be achieved using acylating agents like acyl chlorides or anhydrides. This reaction forms an amide linkage and is a common strategy for synthesizing a wide range of derivatives.
Caption: Key N-functionalization reactions of 3-(Trifluoromethyl)morpholine.
Applications in Research and Development
3-(Trifluoromethyl)morpholine hydrochloride serves as a crucial building block in pharmaceutical and agrochemical research. The trifluoromethyl group enhances chemical stability and lipophilicity, properties that are highly desirable in the development of bioactive molecules.
Pharmaceutical Development
This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Structurally related compounds have been identified as intermediates in the synthesis of drugs targeting neurokinin receptors, which are implicated in nausea and pain perception[6]. The morpholine scaffold itself is known to improve solubility and brain permeability, making it an attractive feature for central nervous system (CNS) drug candidates.
Agrochemical Formulations
In the agrochemical industry, 3-(Trifluoromethyl)morpholine derivatives are utilized in the formulation of more effective pesticides and herbicides. The trifluoromethyl group contributes to improved absorption, stability, and overall efficacy of these agrochemicals.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-(Trifluoromethyl)morpholine hydrochloride.
Hazard Identification
Based on available information, 3-(Trifluoromethyl)morpholine hydrochloride is classified with the following hazard statements[1][7]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Conclusion
3-(Trifluoromethyl)morpholine hydrochloride is a valuable and versatile building block for the synthesis of complex molecules with potential applications in drug discovery and agrochemical development. Its unique combination of a chiral morpholine scaffold and a trifluoromethyl group offers a powerful tool for medicinal chemists to fine-tune the properties of lead compounds. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for its effective utilization in research and development.
References
-
Balsamo, J., Ortiz, A., Farrell, R., Herron, J., Cosbie, A., Hu, K., Wells, S., & Yan, H. (n.d.). Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. American Chemical Society. Retrieved from [Link]
-
(2S)-2-(trifluoromethyl)morpholine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
3-(Trifluoromethyl)morpholine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
3-(Trifluoromethyl)morpholine hydrochloride, 95% Purity, C5H9ClF3NO, 1 gram. (n.d.). LabAlley. Retrieved from [Link]
-
1H and 13C NMR Spectra of N-substituted Morpholines. (2005). PubMed. Retrieved from [Link]
-
Morpholine hydrochloride. (n.d.). NIST WebBook. Retrieved from [Link]
-
Recognizing the NMR pattern for morpholine. (2008, May 6). ACD/Labs. Retrieved from [Link]
-
Morpholine. (n.d.). The Merck Index Online. Retrieved from [Link]
-
3-(trifluoromethyl)morpholine hydrochloride (C5H8F3NO). (n.d.). PubChemLite. Retrieved from [Link]
-
Observed IR spectrum of neutral morpholine and the calculated spectrum... (n.d.). ResearchGate. Retrieved from [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). PMC - NIH. Retrieved from [Link]
-
The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. (n.d.). ResearchGate. Retrieved from [Link]
-
1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Ligand-free Iron/Copper Cocatalyzed N-Arylations of Aryl Halides with Amines under Microwave Irradiation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery. (n.d.). ResearchGate. Retrieved from [Link]
- EP1087966B1 - Chemical synthesis of morpholine derivatives. (n.d.). Google Patents.
-
Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. (n.d.). ResearchGate. Retrieved from [Link]
-
The reactions of acids 2 a,b with morpholine 3 a. (n.d.). ResearchGate. Retrieved from [Link]
-
High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). (2021, July 18). Semantic Scholar. Retrieved from [Link]
-
2-(Trifluoromethyl)morpholine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Morpholine. (n.d.). Sciencemadness Wiki. Retrieved from [Link]
-
Morpholine. (n.d.). NCBI Bookshelf. Retrieved from [Link]
-
Morpholine. (n.d.). NIST WebBook. Retrieved from [Link]
-
Infrared Spectra of Controlled Substances. (n.d.). Spectra Analysis. Retrieved from [Link]
-
3-[5-(Trifluoromethyl)-3-pyridinyl]morpholine. (2025, November 15). PubChem. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]
- 7. (2S)-2-(trifluoromethyl)morpholine hydrochloride | C5H9ClF3NO | CID 68285203 - PubChem [pubchem.ncbi.nlm.nih.gov]
